molecular formula C23H25N7O2 B14938910 4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14938910
M. Wt: 431.5 g/mol
InChI Key: CFZXYFLELKUDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a pyrimidinyl-piperazine moiety

Preparation Methods

The synthesis of 4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aniline reacts with the quinazolinone intermediate.

    Attachment of the Pyrimidinyl-Piperazine Moiety: This step involves the coupling of the pyrimidinyl-piperazine fragment to the quinazolinone core through a nucleophilic substitution or amide bond formation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-[(4-Methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinazolinone core to a dihydroquinazoline derivative.

    Substitution: The methoxyphenyl and pyrimidinyl-piperazine groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

4-[(4-Methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological effects.

Comparison with Similar Compounds

4-[(4-Methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia. Both compounds share a similar mechanism of action but differ in their structural features and specific kinase targets.

    Gefitinib: Another kinase inhibitor used in the treatment of non-small cell lung cancer. While gefitinib also targets kinases, it has a different chemical structure and spectrum of activity compared to this compound.

    Erlotinib: Similar to gefitinib, erlotinib is used in cancer therapy and targets epidermal growth factor receptor (EGFR) kinases. The structural differences between erlotinib and this compound result in variations in their pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C23H25N7O2

Molecular Weight

431.5 g/mol

IUPAC Name

4-(4-methoxyanilino)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H25N7O2/c1-32-17-8-6-16(7-9-17)26-21-20-18(4-2-5-19(20)31)27-23(28-21)30-14-12-29(13-15-30)22-24-10-3-11-25-22/h3,6-11H,2,4-5,12-15H2,1H3,(H,26,27,28)

InChI Key

CFZXYFLELKUDSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C(=O)CCC3)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.